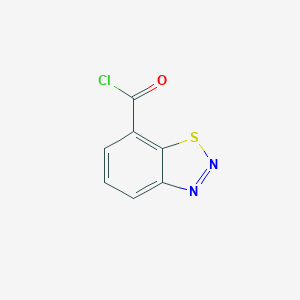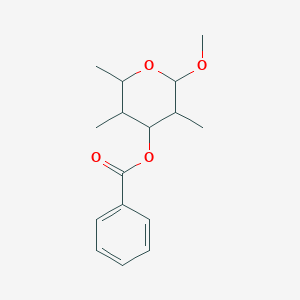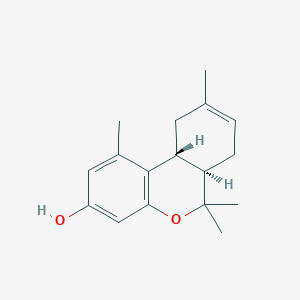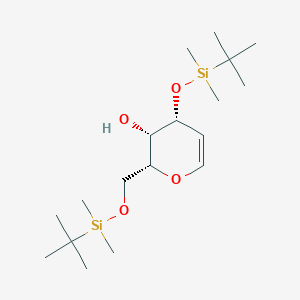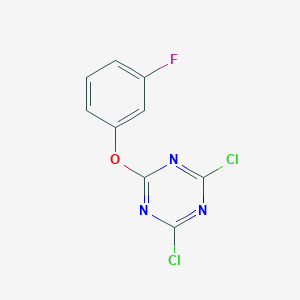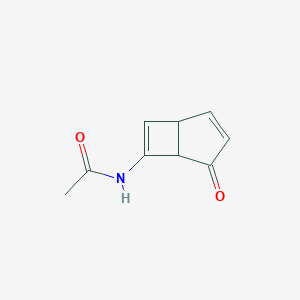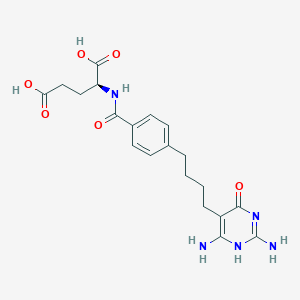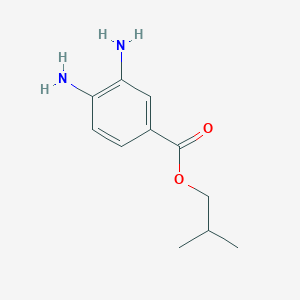
Isobutyl 3,4-diaminobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isobutyl 3,4-diaminobenzoate (IBDB) is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. IBDB belongs to the family of 3,4-diaminobenzoates, which are known to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antitumor effects. In
Mecanismo De Acción
The mechanism of action of Isobutyl 3,4-diaminobenzoate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in inflammation and tumor growth. Isobutyl 3,4-diaminobenzoate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. Additionally, Isobutyl 3,4-diaminobenzoate has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
Isobutyl 3,4-diaminobenzoate has been shown to have a range of biochemical and physiological effects. In animal models, Isobutyl 3,4-diaminobenzoate has been shown to reduce inflammation, pain, and tumor growth. Additionally, Isobutyl 3,4-diaminobenzoate has been shown to have antioxidant properties and protect against oxidative stress. However, the exact biochemical and physiological effects of Isobutyl 3,4-diaminobenzoate are still being investigated.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Isobutyl 3,4-diaminobenzoate in lab experiments is its potential therapeutic applications, particularly in the areas of inflammation, pain, and cancer. Additionally, Isobutyl 3,4-diaminobenzoate is relatively easy to synthesize and purify, making it a suitable compound for research. However, one limitation of using Isobutyl 3,4-diaminobenzoate is its potential toxicity and side effects, which need to be carefully monitored in lab experiments.
Direcciones Futuras
There are several future directions for research on Isobutyl 3,4-diaminobenzoate. One area of interest is exploring its potential therapeutic applications in other diseases, such as autoimmune disorders and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of Isobutyl 3,4-diaminobenzoate and its biochemical and physiological effects. Finally, more research is needed to determine the optimal dosage and administration of Isobutyl 3,4-diaminobenzoate for therapeutic use.
Métodos De Síntesis
Isobutyl 3,4-diaminobenzoate can be synthesized through a multi-step process involving the reaction of isobutylamine with 3,4-diaminobenzoic acid. The reaction is typically carried out under reflux in the presence of a suitable solvent and a catalyst. The resulting product is then purified through recrystallization and characterized using various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
Isobutyl 3,4-diaminobenzoate has been the subject of several scientific studies due to its potential therapeutic applications. One of the main areas of research has been its anti-inflammatory and analgesic effects. Isobutyl 3,4-diaminobenzoate has been shown to inhibit the production of pro-inflammatory cytokines and reduce pain in animal models of inflammation and pain. Additionally, Isobutyl 3,4-diaminobenzoate has been investigated for its antitumor effects, with some studies showing promising results in inhibiting the growth of cancer cells.
Propiedades
Número CAS |
121649-62-5 |
|---|---|
Nombre del producto |
Isobutyl 3,4-diaminobenzoate |
Fórmula molecular |
C11H16N2O2 |
Peso molecular |
208.26 g/mol |
Nombre IUPAC |
2-methylpropyl 3,4-diaminobenzoate |
InChI |
InChI=1S/C11H16N2O2/c1-7(2)6-15-11(14)8-3-4-9(12)10(13)5-8/h3-5,7H,6,12-13H2,1-2H3 |
Clave InChI |
DQQODHGDWOLVJH-UHFFFAOYSA-N |
SMILES |
CC(C)COC(=O)C1=CC(=C(C=C1)N)N |
SMILES canónico |
CC(C)COC(=O)C1=CC(=C(C=C1)N)N |
Sinónimos |
Benzoic acid, 3,4-diamino-, 2-methylpropyl ester (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



